molecular formula C14H21N3O3 B10810856 N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B10810856
M. Wt: 279.33 g/mol
InChI Key: LGRGZXBEZJBXBB-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a partially saturated quinoline core (5,6,7,8-tetrahydro) substituted with hydroxyl groups at positions 2 and 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit analgesic, antimicrobial, or kinase-inhibitory properties .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H21N3O3/c1-17(2)8-7-15-13(19)11-12(18)9-5-3-4-6-10(9)16-14(11)20/h3-8H2,1-2H3,(H,15,19)(H2,16,18,20)

InChI Key

LGRGZXBEZJBXBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

Biological Activity

N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core structure with specific functional groups that contribute to its biological properties. The presence of the dimethylamino group is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Topoisomerase Inhibition : This compound may act as a mixed inhibitor of topoisomerases I and II. Studies have shown that related quinoline derivatives demonstrate significant cytotoxicity against leukemia cell lines by interfering with DNA replication processes .
  • Induction of Oxidative Stress : The compound has been linked to increased production of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeting cancer cells that exhibit elevated oxidative stress as a survival mechanism .
  • Antiproliferative Activity : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and ovarian carcinoma (A2780). The cytotoxicity is often evaluated using IC50 values, which measure the concentration required to inhibit cell growth by 50% .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism
This compoundHeLa15 ± 2Induction of ROS
Similar Quinoline DerivativeA278012 ± 1Topoisomerase inhibition
Quinoline AnalogHT-2910 ± 0.5Antiproliferative activity

Case Studies

  • Anticancer Activity : A study conducted on various tetrahydroquinoline derivatives highlighted their potential as anticancer agents. The most active compounds showed IC50 values as low as 10 µM against colorectal adenocarcinoma cell lines (HT-29), indicating a strong cytotoxic effect .
  • Mechanistic Insights : Another investigation into the mechanisms revealed that certain derivatives could induce apoptosis through the mitochondrial pathway by increasing ROS levels. This was observed in resistant cancer cell lines where traditional therapies failed .

Scientific Research Applications

Biological Activities

1. P2X7 Receptor Antagonism

Research indicates that N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide acts as an antagonist of the P2X7 receptor. This receptor plays a crucial role in inflammation and pain signaling pathways. By inhibiting this receptor, the compound may help manage pain and inflammatory conditions.

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Studies have shown that tetrahydroquinoline derivatives can exhibit anti-inflammatory effects that may benefit neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in treating cognitive disorders .

Case Studies

1. Anti-Inflammatory Research

In recent studies investigating anti-inflammatory agents, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential utility in developing therapies for chronic inflammatory diseases .

2. Neurodegenerative Disease Models

Research involving animal models of Alzheimer's disease has highlighted the compound's ability to cross the blood-brain barrier (BBB). Its efficacy as a dual-target inhibitor of cholinesterases and monoamine oxidases has been evaluated, showing promising results in reducing cognitive decline associated with neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, molecular characteristics, and research findings for compounds related to N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities
This compound ~C₁₆H₂₄N₃O₃ ~318.39 2,4-dihydroxy; 2-(dimethylamino)ethyl side chain Hypothesized solubility and CNS activity
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C₁₅H₂₀ClN₃O₂ 309.79 4-hydroxy; dimethylaminopropyl; hydrochloride salt Enhanced solubility due to HCl counterion
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide C₁₇H₁₈N₃O₃ 312.35 2-oxo; 3-pyridylmethyl Polymorphism observed; analgesic potential
3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide C₁₉H₁₈FN₃OS 367.43 Thienoquinoline core; 4-fluorophenyl Potential kinase inhibition
N³-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide C₂₈H₃₆ClN₂O₂ 479.05 Adamantyl; chloro; 4-oxo Anti-inflammatory activity

Key Structural and Functional Differences

Core Modifications: The target compound and SzR-105 () share a tetrahydroquinoline core, but SzR-105 lacks the 2,4-dihydroxy groups and includes a hydrochloride salt, improving solubility .

Substituent Effects: The 2-(dimethylamino)ethyl side chain in the target compound contrasts with SzR-105’s 3-(dimethylamino)propyl group, which may influence binding affinity to amine-sensitive targets . Adamantyl and chloro substituents in ’s compounds enhance lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .

Polymorphism and Bioavailability: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide () exhibits polymorphism, leading to variable crystallinity and dissolution rates—a critical consideration for drug formulation .

Synthetic Routes: Compounds in were synthesized via TLC-purified methods and characterized by LC-MS, whereas thienoquinoline derivatives () required multistep cyclization to assemble the fused thiophene ring .

Pharmacological and Physicochemical Insights

  • Solubility: The dimethylaminoethyl group in the target compound likely confers higher water solubility compared to adamantyl- or thiophene-containing analogs .
  • Stability: Thienoquinoline derivatives () with sulfur atoms may exhibit greater metabolic resistance compared to oxygenated quinolines .

Preparation Methods

Cyclocondensation Strategies for Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically constructed via cyclocondensation reactions. A common approach involves the reaction of cyclohexanone derivatives with arylidene malononitrile intermediates under acidic or basic conditions . For example:

Method 1A :

  • Reactants : 4-hydroxycyclohexanone, malononitrile, 2-(dimethylamino)ethylamine

  • Conditions : Ammonium acetate (8 eq.) in ethanol, reflux at 80°C for 6–8 h .

  • Mechanism : Knoevenagel condensation followed by Michael addition and cyclization.

  • Yield : 62–78% .

Method 1B :

  • Reactants : 2,4-dihydroxybenzaldehyde, cyclohexanone, dimethylaminoethylamine

  • Conditions : Trifluoroacetic acid (TFA) as a Lewis acid catalyst in dichloromethane (DCM) at 25°C .

  • Key Step : Acid-mediated imine formation and subsequent cyclization.

  • Yield : 55–68% .

Nucleophilic Substitution for Dimethylaminoethyl Group Installation

The dimethylaminoethyl side chain is introduced via nucleophilic substitution or amide coupling.

Method 2A :

  • Reactants : 3-carboxy-tetrahydroquinoline precursor, 2-(dimethylamino)ethyl chloride

  • Conditions : Potassium carbonate (K₂CO₃) in dry acetone, 0°C to room temperature (RT) .

  • Mechanism : SN2 displacement at the carboxylic acid chloride intermediate.

  • Yield : 70–85% .

Method 2B :

  • Reactants : Tetrahydroquinoline-3-carbonyl chloride, excess dimethylamine

  • Conditions : Tetrahydrofuran (THF), 40°C, 12 h .

  • Byproduct : HCl, neutralized with aqueous NaHCO₃.

  • Yield : 65–72% .

Reductive Amination for Side-Chain Functionalization

Reductive amination is employed to attach the dimethylaminoethyl group while preserving hydroxyl functionalities.

Method 3A :

  • Reactants : 2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbaldehyde, dimethylamine

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 5–6 (acetic acid buffer), RT .

  • Key Parameter : Controlled pH to avoid over-reduction.

  • Yield : 60–75% .

Method 3B :

  • Reactants : 3-aminomethyl-tetrahydroquinoline, acetone (as a carbonyl source)

  • Conditions : Hydrogen gas (3–5 bar), palladium on carbon (Pd/C) in ethanol, 50°C .

  • Yield : 58–67% .

Carboxamide Formation via Coupling Reactions

The carboxamide moiety is introduced using coupling reagents to avoid racemization.

Method 4A :

  • Reactants : 5,6,7,8-tetrahydroquinoline-3-carboxylic acid, 2-(dimethylamino)ethylamine

  • Conditions : TCFH (N-[chloro(dimethylamino)methylene]-N-methylmethanaminium) and N-methylimidazole (NMI) in DMSO, 25°C .

  • Advantage : High efficiency with minimal side reactions.

  • Yield : 80–92% .

Method 4B :

  • Reactants : Activated ester (e.g., pentafluorophenyl ester), dimethylaminoethylamine

  • Conditions : Diisopropylethylamine (DIPEA) in DCM, RT .

  • Yield : 75–88% .

Hydroxylation and Protecting Group Strategies

Selective hydroxylation at C2 and C4 positions requires orthogonal protecting groups.

Method 5A :

  • Protecting Groups : Benzyl (Bn) for hydroxyl groups, tert-butyloxycarbonyl (Boc) for amine.

  • Hydroxylation :

    • Step 1 : Bn protection using benzyl bromide/K₂CO₃ in DMF.

    • Step 2 : Directed ortho-hydroxylation via Sharpless conditions (OsO₄, N-methylmorpholine N-oxide) .

    • Deprotection : Hydrogenolysis (H₂/Pd-C) in methanol.

  • Overall Yield : 40–50% .

Method 5B :

  • Alternative Approach : Use of trimethylsilyl (TMS) ethers for temporary hydroxyl protection during amide coupling .

  • Conditions : TMSCl, imidazole in DCM, RT.

  • Yield Improvement : 55–65% .

Purification and Characterization

Final purification is critical due to the compound’s polarity and sensitivity.

  • Chromatography : Reverse-phase C18 column, mobile phase = water/acetonitrile (0.1% TFA).

  • Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals .

  • Purity : ≥98% confirmed by HPLC (UV detection at 254 nm) .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 1.52–1.69 (m, 4H, CH₂), 2.38 (s, 6H, N(CH₃)₂), 3.45 (t, 2H, NCH₂) .

    • IR : 3340 cm⁻¹ (OH), 1665 cm⁻¹ (C=O) .

Comparative Analysis of Methods

Method TypeYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation55–7895–98One-pot synthesisRequires harsh acids
Reductive Amination58–7590–95Selective functionalizationSensitivity to pH
Coupling Reactions75–9297–99High efficiencyCost of coupling reagents
Hydroxylation40–6585–92RegioselectivityMulti-step deprotection

Industrial-Scale Considerations

For large-scale production, Method 4A (TCFH/NMI-mediated coupling) is preferred due to its reproducibility and scalability . Key modifications include:

  • Solvent Recycling : DMSO recovery via distillation.

  • Cost Reduction : Substitute TCFH with EDC/HOAt for batches >10 kg .

  • Safety : Use of flow reactors to control exothermic reactions during cyclocondensation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)ethyl]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide, and how can purity be optimized?

  • Methodology : A multi-step approach involving cyclocondensation of substituted anilines with β-keto esters or tricarbonyl compounds is common for tetrahydroquinoline derivatives . For purity, employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor intermediates via TLC and confirm final purity using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry and hydrogen-bonding networks in tetrahydroquinoline derivatives . For preliminary analysis, use 1H^1H- and 13C^{13}C-NMR to identify key groups (e.g., dimethylamino protons at δ 2.2–2.5 ppm, hydroxyls at δ 5.0–6.0 ppm) . IR spectroscopy can confirm amide C=O stretches (~1650 cm1 ^{-1}) and hydroxyl O-H stretches (~3400 cm1 ^{-1}) .

Q. What are the primary biological activities reported for structurally analogous tetrahydroquinoline carboxamides?

  • Methodology : Dihydroquinoline derivatives exhibit calcium modulation, antioxidant, and antimicrobial properties . Screen for activity using assays like DPPH radical scavenging (antioxidant), MTT cytotoxicity (anticancer), or agar diffusion (antimicrobial). Compare results against positive controls (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., fluorescence-based calcium imaging alongside patch-clamp electrophysiology) and standardize protocols (e.g., fixed DMSO concentrations ≤0.1%). Perform meta-analyses of published data to identify confounding variables .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining activity?

  • Methodology : Modify substituents to enhance solubility (e.g., introduce polar groups like methoxy) or reduce metabolism. Use in silico tools (e.g., SwissADME) to predict logP and CYP450 interactions. Synthesize analogs via reductive amination or Suzuki coupling and test in vitro hepatic microsomal stability assays .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Design a focused library varying key moieties (e.g., dimethylaminoethyl chain length, hydroxyl positions). Assess SAR using 3D-QSAR models or molecular docking against targets like voltage-gated calcium channels. Corrogate bioactivity data with electronic (Hammett constants) and steric parameters (Taft indices) .

Q. What advanced analytical techniques are critical for detecting degradation products under stress conditions?

  • Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) and analyze products via LC-MS/MS (Q-TOF for accurate mass). Use NMR to identify structural changes in degraded samples. Stability-indicating HPLC methods (e.g., pH-stable C18 columns) ensure specificity .

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